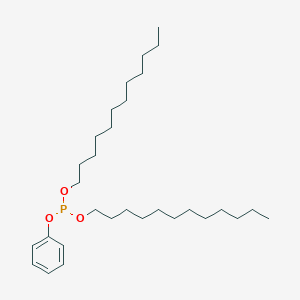
Didodecyl phenyl phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Didodecyl phenyl phosphite, also known as this compound, is a useful research compound. Its molecular formula is C30H55O3P and its molecular weight is 494.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Industrial Applications
1. Polymer Stabilization
DDPP is primarily used as an antioxidant in the stabilization of polymers and plastics. Its ability to prevent oxidative degradation is crucial in extending the lifespan of materials such as:
- Polyethylene
- Polypropylene
- Polyvinyl Chloride (PVC)
- Polycarbonate
The compound acts by donating electrons to reactive oxygen species (ROS), thus neutralizing them and preventing oxidative damage to polymer chains. This mechanism is particularly relevant in high-temperature applications where oxidative stress can lead to material failure.
2. Biological Applications
Research indicates that DDPP may enhance the stability of biological formulations by protecting against oxidative stress. Its antioxidant properties are being investigated for potential applications in:
- Stabilizing biological samples : Preventing oxidative damage during storage.
- Pharmaceutical formulations : Improving the shelf-life of sensitive drugs.
Further studies are needed to fully understand its effects on cellular processes and its potential therapeutic applications .
Case Studies
Case Study 1: Polymer Applications
In a study evaluating the performance of various antioxidants in polypropylene, DDPP was found to significantly improve the thermal stability and oxidative resistance of the polymer when used at optimal concentrations. The results indicated that DDPP extended the induction period before oxidation occurred, demonstrating its effectiveness as a stabilizer in practical applications .
Case Study 2: Biological Stability
Research conducted on the use of DDPP in biological samples showed promising results in preserving cellular integrity during storage. The compound effectively mitigated oxidative stress, suggesting potential uses in biopreservation and pharmaceutical formulations aimed at improving drug stability .
Propriétés
Numéro CAS |
15824-34-7 |
|---|---|
Formule moléculaire |
C30H55O3P |
Poids moléculaire |
494.7 g/mol |
Nom IUPAC |
didodecyl phenyl phosphite |
InChI |
InChI=1S/C30H55O3P/c1-3-5-7-9-11-13-15-17-19-24-28-31-34(33-30-26-22-21-23-27-30)32-29-25-20-18-16-14-12-10-8-6-4-2/h21-23,26-27H,3-20,24-25,28-29H2,1-2H3 |
Clé InChI |
UHKDZFIPIJSOTR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOP(OCCCCCCCCCCCC)OC1=CC=CC=C1 |
SMILES canonique |
CCCCCCCCCCCCOP(OCCCCCCCCCCCC)OC1=CC=CC=C1 |
Synonymes |
DILAURYL PHENYL PHOSPHITE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















